molecular formula C11H10ClNO2S B12109133 Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate

Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate

Cat. No.: B12109133
M. Wt: 255.72 g/mol
InChI Key: PLEILBKZHHPJGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate typically involves the reaction of 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth exploration of the compound's biological activity, synthesizing findings from diverse sources.

Compound Overview

  • Chemical Formula : C₁₁H₁₀ClNO₂S
  • Molecular Weight : Approximately 255.72 g/mol
  • Structure : The compound features a benzothiophene core with a chlorine atom at the 5-position, a methylamino group at the 3-position, and an ester functional group at the 2-position of the carboxylate.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that its mechanism may involve the inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines through mechanisms involving:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.
  • Receptor Interaction : It shows potential to interact with cellular receptors involved in growth signaling pathways.

Table 1 summarizes the IC50 values for various cancer cell lines tested against this compound:

Cell Line IC50 (µg/mL) Mechanism of Action
A-431 (human epidermoid carcinoma)1.98 ± 1.22Apoptosis induction via receptor modulation
Jurkat (T-cell leukemia)1.61 ± 1.92Enzyme inhibition leading to cell cycle arrest

The biological activity of this compound can be attributed to its unique structural features, which allow it to interact effectively with biological targets.

Enzyme Inhibition

The compound's ability to inhibit enzymes involved in critical metabolic pathways is a key factor in its biological efficacy. For instance, it may target enzymes responsible for nucleotide synthesis or protein kinases, which are often overactive in cancer cells.

Receptor Modulation

The interaction with specific receptors can lead to altered signaling pathways that promote apoptosis or inhibit proliferation in cancer cells. Molecular dynamics simulations have shown that the compound binds hydrophobically to target proteins, suggesting a strong affinity for these biological interactions.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective concentration ranges for therapeutic use.
  • Anticancer Research : In vitro assays on various cancer cell lines revealed that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways, making it a candidate for further development as an anticancer agent.

Properties

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

methyl 5-chloro-3-(methylamino)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H10ClNO2S/c1-13-9-7-5-6(12)3-4-8(7)16-10(9)11(14)15-2/h3-5,13H,1-2H3

InChI Key

PLEILBKZHHPJGW-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(SC2=C1C=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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